molecular formula C21H19ClN4O2 B10993844 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B10993844
M. Wt: 394.9 g/mol
InChI Key: SBKQOXYQLQNPIF-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloroindole moiety linked via an ethyl chain to a phthalazine ring substituted with a methyl group at the 3-position and a ketone at the 4-position. Its molecular formula is C₃₀H₂₆ClN₅O₂ (average mass: 536.02 g/mol), distinguishing it from simpler indole-acetamide analogs .

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C21H19ClN4O2/c1-26-21(28)16-5-3-2-4-15(16)19(25-26)11-20(27)23-9-8-13-12-24-18-7-6-14(22)10-17(13)18/h2-7,10,12,24H,8-9,11H2,1H3,(H,23,27)

InChI Key

SBKQOXYQLQNPIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:

    Synthesis of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Formation of the Phthalazine Derivative: The phthalazine ring can be synthesized from phthalic anhydride and hydrazine, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves coupling the chlorinated indole derivative with the phthalazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the phthalazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Hydroxyl derivatives of the phthalazine ring.

    Substitution: Amino or thiol-substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its planar structure and ability to participate in π-π interactions. The phthalazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of N-substituted acetamides with indole and heterocyclic appendages. Below is a comparative analysis with structurally related analogs:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Activity
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide (Target Compound) C₃₀H₂₆ClN₅O₂ 5-Chloroindole, 3-methylphthalazine 536.02 Not explicitly reported; inferred kinase/DNA interaction potential based on scaffolds
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide C₃₂H₃₀ClN₅O₂ 5-Chloroindole, 3-isobutylphthalazine 564.06 Enhanced lipophilicity vs. methyl analog; possible improved membrane permeability
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide C₂₂H₁₅Cl₂N₃O₅S₂ 4-Chlorobenzoyl, 5-methoxyindole, thiophene sulfonamide 560.86 COX-2 inhibition (analogous to indomethacin derivatives)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Variable (e.g., C₁₅H₁₄N₄O₂S) Indole-methyl oxadiazole sulfanyl ~350–400 Antimicrobial and anti-inflammatory activities
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl, pyrazolone 406.26 Structural similarity to benzylpenicillin; ligand coordination utility

Key Findings

Substituent Effects on Bioactivity: The isobutyl-substituted phthalazine analog exhibits higher molecular weight and lipophilicity compared to the target compound’s methyl group, which may enhance tissue penetration but reduce solubility.

Role of Heterocyclic Motifs :

  • The phthalazine ring in the target compound and its analogs is associated with intercalation or kinase inhibition due to its planar aromatic system and hydrogen-bonding capacity .
  • Oxadiazole sulfanyl derivatives prioritize antimicrobial action, contrasting with the phthalazine-indole hybrid’s inferred kinase/DNA targeting.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling of indole-ethylamine with phthalazine-acetic acid precursors, analogous to methods for related acetamides .
  • Crystallographic data for dichlorophenyl-pyrazolone acetamides highlight conformational flexibility in the solid state, suggesting similar variability for the target compound depending on substituent steric effects.

Pharmacokinetic Considerations: The 5-chloroindole moiety enhances metabolic stability compared to non-halogenated indoles, as seen in COX-2 inhibitors . Methyl vs.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H17ClN4O2C_{20}H_{17}ClN_4O_2, with a molecular weight of 380.8 g/mol. Its structure features an indole moiety substituted with a chloro group, which is known to influence its biological activity. The presence of the phthalazine derivative further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of indole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, typically from 0.56 to 4.17 μM for effective antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)MBC (μM)
Compound ABacillus cereus0.562.08
Compound BS. aureus1.993.98
Compound CE. coli3.697.38

Antitumor Activity

Indole derivatives have also been investigated for their antitumor properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis. For example, certain indole-based compounds have been reported to inhibit the activity of kinases associated with cancer progression .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It potentially interacts with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.
  • Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilm formation in bacteria, which is critical in treating chronic infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of indole derivatives in various biological contexts:

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that specific indole derivatives significantly suppressed the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .
  • Cancer Cell Studies : Research involving indole-based compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating their role as potential anticancer therapeutics .

Q & A

Q. Key Data :

  • Yields range from 6% to 17% for analogous indole-acetamide derivatives, influenced by steric hindrance and electron-withdrawing substituents .
  • Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .

Which spectroscopic techniques are most effective for confirming structural integrity, and what spectral markers should researchers prioritize?

Basic Research Question

  • 1H/13C-NMR : Prioritize signals for:
    • Indole NH proton (δ 10.5–12.0 ppm, broad singlet).
    • Phthalazinone carbonyl (δ 165–170 ppm in 13C-NMR).
    • Ethylenediamine methylene protons (δ 3.4–4.2 ppm, multiplet) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error margin .
  • IR : Validate amide C=O stretching (1640–1680 cm⁻¹) and indole N-H (3400–3500 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions, such as aromatic protons near electron-withdrawing groups (e.g., Cl substituents) .

How can researchers optimize synthesis protocols to address low yields or byproduct formation?

Advanced Research Question

  • Byproduct Mitigation :
    • Use NaH or Zeolite (Y-H) as catalysts to accelerate coupling reactions and suppress side products like unreacted indole intermediates .
    • Replace chloroacetyl chloride with bromoacetamide derivatives to improve electrophilicity in SN2 reactions .
  • Yield Improvement :
    • Employ microwave-assisted synthesis to reduce reaction time and energy usage while maintaining yields (~15–20% improvement for analogous compounds) .
    • Optimize stoichiometry (e.g., 1.1:1 molar ratio of phthalazinone to indole-ethylamine) to drive reactions to completion .

Case Study : A 14% yield increase was achieved for a nitro-substituted analog by switching from pet-ether to DMF/EtOH recrystallization .

What in vitro/in vivo models evaluate anticancer activity, and how do structural modifications impact efficacy?

Advanced Research Question

  • Biological Models :
    • In vitro: MTT assays against leukemia (K562) and breast cancer (MCF-7) cell lines, with IC50 values compared to reference drugs (e.g., doxorubicin) .
    • In vivo: Xenograft models in mice to assess tumor growth inhibition and pharmacokinetics (e.g., bioavailability via oral administration) .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., Cl, NO2) on the indole ring enhance apoptosis induction by stabilizing interactions with Bcl-2/Mcl-1 proteins .
    • Methoxyethyl side chains improve solubility but reduce membrane permeability, necessitating prodrug strategies .

Data Contradiction : A chloro-substituted analog showed high efficacy in vitro (IC50 = 1.2 µM) but low bioavailability in vivo, highlighting the need for formulation optimization .

How should contradictory data regarding biological activity be resolved in preclinical studies?

Advanced Research Question

  • Root-Cause Analysis :
    • Assay Variability : Compare results across multiple assays (e.g., ATP-based vs. resazurin assays) to rule out false positives .
    • Structural Confirmation : Re-validate compound purity via HPLC-MS to exclude degradation products .
  • Mechanistic Studies :
    • Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., Bcl-2 vs. off-target kinase inhibition) .
    • Perform molecular docking to correlate structural features (e.g., indole-Cl orientation) with binding affinity discrepancies .

Example : A nitro-substituted derivative initially reported as inactive showed 40% tumor inhibition in vivo after correcting for metabolic instability via cytochrome P450 profiling .

What computational tools are recommended for predicting physicochemical properties and binding modes?

Advanced Research Question

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (2.5–3.5), aqueous solubility (<10 µg/mL), and CYP450 interactions .
  • Docking Studies :
    • AutoDock Vina or Schrödinger Suite for modeling interactions with Bcl-2 (PDB ID: 4AQ3) .
    • Prioritize phthalazinone carbonyl and indole NH as hydrogen-bond donors in binding pockets .

Validation : Cross-check docking scores (e.g., ΔG = -9.2 kcal/mol) with SPR-measured binding constants (KD = 120 nM) .

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